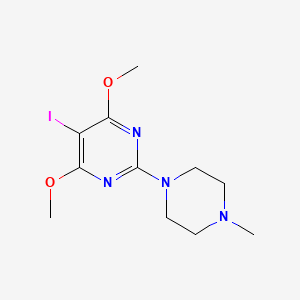

5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

5-iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17IN4O2/c1-15-4-6-16(7-5-15)11-13-9(17-2)8(12)10(14-11)18-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDXEKIXNGTJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C(=N2)OC)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation (Iodination) of Pyrimidine Ring

The iodination step is crucial to introduce the iodine atom selectively at the 5-position. Common methods involve electrophilic aromatic substitution using iodine sources under controlled conditions:

- Refluxing in polar solvents to facilitate substitution.

- Use of catalysts to improve selectivity and yield.

- Avoidance of side reactions such as over-halogenation or ring degradation.

This step often uses 4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine as the precursor, where the iodine atom is introduced post methoxylation and piperazine substitution.

Methoxylation of Pyrimidine Intermediates

Methoxylation at the 4 and 6 positions is generally achieved by nucleophilic substitution of chloro or other leaving groups on the pyrimidine ring with methoxide ions. The process involves:

- Starting from 4,6-dichloropyrimidine or related intermediates.

- Use of sodium methoxide in methanol or other solvents.

- Catalysts such as trifluoromethane sulfonic acid or quaternary ammonium salts to enhance reaction rates and conversion efficiency.

A critical advancement in recent methods is the addition of catalysts during methoxylation to achieve 100% conversion of chloropyrimidine intermediates, thereby minimizing sensitizing impurities which can cause operator irritation during handling.

Nucleophilic Substitution with 4-Methylpiperazine

The substitution at the 2-position with 4-methylpiperazine is typically performed via nucleophilic aromatic substitution:

- Using the 2-chloropyrimidine intermediate.

- Reaction under reflux in polar aprotic solvents.

- Controlled stoichiometry and temperature to maximize substitution and minimize side products.

This step is often combined or sequenced with iodination and methoxylation depending on the synthetic route.

Detailed Research Findings and Data Tables

Catalyzed Methoxylation to Reduce Sensitizing Impurities

Summary of Preparation Method Advantages

- High Selectivity and Yield: Use of catalysts in methoxylation ensures complete conversion and high yield.

- Reduced Operator Sensitization: Minimizing chloropyrimidine impurities reduces allergic reactions during handling.

- Scalability: The methods are compatible with industrial scale synthesis, ensuring reproducibility.

- Versatility: The synthetic route allows for modifications to introduce different substituents if needed.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The piperazine moiety can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.

Oxidation Products: Oxidized derivatives of the methoxy groups.

Reduction Products: Reduced forms of the methoxy groups or the piperazine moiety.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral, anticancer, and neuroprotective agents.

Biological Studies: Used in studies to understand the interaction of pyrimidine derivatives with biological targets.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Compound A : 3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride

- Molecular Formula : C₁₆H₂₇Cl₂N₃O₂

- Molecular Weight : 364.32 g/mol

- Key Features :

- Piperidinyl group (vs. piperazinyl in the target compound): Reduced basicity due to fewer nitrogen atoms.

- Propionic acid substituent: Enhances hydrophilicity and ionizability (as dihydrochloride salt), contrasting with the lipophilic iodo group in the target compound.

- Methyl group at pyrimidine position 6: Simpler steric profile compared to dimethoxy groups .

| Property | Target Compound | Compound A |

|---|---|---|

| Substituent at Position 2 | 4-Methylpiperazinyl | 1-Isopropyl-piperidin-3-yl |

| Halogen Presence | Iodine (Position 5) | None |

| Polarity | Moderate (methoxy + piperazine) | High (ionizable propionic acid) |

| Synthetic Route | Electrophilic iodination | Likely nucleophilic substitution or coupling |

Compound B : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

- Molecular Formula : C₇H₁₀N₂O₄S

- Key Features :

- Methylsulfonyl group : Strong electron-withdrawing effect, contrasting with the electron-donating methoxy groups in the target compound.

- Lacks piperazinyl/iodo groups : Simpler structure with reduced steric complexity.

- Applications : Intermediate in agrochemical or pharmaceutical synthesis (e.g., sulfonamide drugs) .

| Property | Target Compound | Compound B |

|---|---|---|

| Substituent at Position 2 | 4-Methylpiperazinyl | Methylsulfonyl |

| Electronic Effects | Electron-donating (methoxy) | Electron-withdrawing (sulfonyl) |

| Potential Reactivity | Iodo as leaving group | Sulfonyl for nucleophilic substitution |

Piperazine/Piperidine-Containing Derivatives

Compound C : 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Key Features: Fused pyrido-pyrimidinone core: Planar structure vs. monocyclic pyrimidine in the target compound. Piperazinyl substituent: Shared with target compound but in a fused-ring system .

| Property | Target Compound | Compound C |

|---|---|---|

| Core Structure | Monocyclic pyrimidine | Fused pyrido-pyrimidinone |

| Aromatic Substituents | Iodo + methoxy | Benzodioxol |

| Bioactivity Relevance | Kinase inhibition (hypothesized) | Likely CNS or antimicrobial |

Pyrazolopyrimidine Derivatives ()

- Structural Class : Fused pyrazolo[3,4-d]pyrimidines (e.g., compound 3 ).

- Key Differences :

- Fused pyrazole ring : Increases rigidity and π-π stacking capacity.

- Hydrazine/amine substituents : Contrast with the piperazinyl group in the target compound.

- Applications : Anticancer and antiviral agents (common for pyrazolopyrimidines) .

Physicochemical and Functional Insights

- Lipophilicity: The iodo group in the target compound increases logP compared to non-halogenated analogs (e.g., Compound B).

- Solubility : Piperazinyl group enhances water solubility under acidic conditions, whereas dihydrochloride salts (Compound A) offer superior solubility in neutral/basic media.

- Reactivity : Iodo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while methylsulfonyl groups (Compound B) favor nucleophilic substitutions .

Q & A

Basic: What synthetic strategies are optimal for preparing 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

- Iodination : Electrophilic substitution at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperature (0–25°C).

- Methoxy Group Installation : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) at reflux conditions.

- Piperazine Substitution : Nucleophilic aromatic substitution (SNAr) at the 2-position using 4-methylpiperazine in anhydrous THF or DMSO at elevated temperatures (80–100°C) .

Critical Note : Excess piperazine (≥5 eq.) minimizes competing side reactions (e.g., dimerization), as demonstrated in analogous pyrimidine-piperazine syntheses .

Basic: How can analytical techniques resolve structural ambiguities in this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct singlet for the 4,6-dimethoxy groups (δ 3.8–4.0 ppm) and multiplet signals for the 4-methylpiperazinyl moiety (δ 2.5–3.5 ppm).

- ¹³C NMR : Iodine’s deshielding effect shifts the C-5 carbon to δ 90–100 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₆IN₃O₂) with <2 ppm error.

- X-ray Crystallography : Resolves regiochemistry of substituents, particularly in cases where steric hindrance affects reactivity .

Advanced: How does the 4-methylpiperazinyl group influence pharmacokinetic properties?

Methodological Answer:

The 4-methylpiperazinyl moiety enhances solubility via protonation at physiological pH and modulates blood-brain barrier permeability. Comparative studies on analogs show:

- LogP Reduction : Methylpiperazine decreases logP by ~0.5 units compared to unsubstituted piperazine, improving aqueous solubility.

- Metabolic Stability : N-Methylation reduces CYP450-mediated oxidation, as evidenced by in vitro microsomal assays (t₁/₂ > 60 min vs. <30 min for non-methylated analogs) .

Data Contradiction : Some studies report conflicting bioavailability data due to variable piperazine conformational flexibility; molecular dynamics simulations are recommended to clarify .

Advanced: What experimental controls are critical when assessing biological activity against kinase targets?

Methodological Answer:

- Positive Controls : Use staurosporine (pan-kinase inhibitor) or specific inhibitors (e.g., imatinib for Abl kinase).

- Negative Controls : Include solvent-only (DMSO) and scrambled siRNA (for cellular assays).

- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR) to validate selectivity.

- Dose-Response Curves : Ensure IC₅₀ values are calculated across ≥6 concentrations (e.g., 0.1–100 µM) with triplicate measurements.

Pitfall Alert : The iodo substituent may quench fluorescence in FRET-based assays; use radiometric or luminescence readouts instead .

Advanced: How can researchers address contradictions in reported thermal stability data?

Methodological Answer:

Discrepancies in decomposition temperatures (Td) often arise from:

- Methodology Differences : Thermogravimetric analysis (TGA) under N₂ vs. air alters oxidative degradation pathways.

- Sample Purity : Impurities (e.g., residual solvents) lower observed Td. Validate purity via HPLC (>98%) and Karl Fischer titration (<0.1% H₂O).

- Kinetic Factors : Heating rates (e.g., 10°C/min vs. 5°C/min) affect apparent stability. Use ASTM E2550-11 standards for reproducibility .

Advanced: What computational methods predict regioselectivity in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-iodo position may undergo Suzuki coupling if electron-deficient.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to prioritize reaction sites (e.g., nucleophilic attack at the 2-position piperazine nitrogen).

- MD Simulations : Assess steric accessibility of the 4-methylpiperazinyl group for late-stage modifications .

Basic: What are the key impurity profiles to monitor during synthesis?

Methodological Answer:

Common impurities include:

- Des-iodo Analog : Formed via reductive dehalogenation (trace Pd catalysts). Monitor via LC-MS (m/z difference = −126).

- Demethylated Products : Detect using ion-pair HPLC with a C18 column (0.1% TFA in H₂O/MeCN gradient).

- Dimerization Byproducts : E.g., bis-piperazinylpyrimidines, identified by HRMS (m/z ~2× parent mass) .

Advanced: How does the methoxy group orientation affect crystallinity?

Methodological Answer:

Methoxy groups at 4,6-positions induce planar packing via C–H···O interactions, enhancing crystallinity. Single-crystal studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.